N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
Description
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide is a bicyclic carboxamide derivative featuring a rigid 3-azabicyclo[3.1.0]hexane core. The compound is substituted with a 4-chlorophenyl group at the carboxamide nitrogen and a 4-methylphenylsulfonyl moiety at the bridgehead nitrogen. This structural motif is designed to enhance metabolic stability and target binding affinity, particularly in therapeutic contexts such as protease inhibition or neurological disorders.
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-12-2-8-16(9-3-12)26(24,25)22-11-13-10-17(13)18(22)19(23)21-15-6-4-14(20)5-7-15/h2-9,13,17-18H,10-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCICDUFHDROFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3C2C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
- Molecular Formula : C19H19ClN2O3S
- Molecular Weight : 390.88 g/mol
- CAS Number : Not specified in the provided data.
The compound acts primarily as a selective antagonist at the neuronal nicotinic acetylcholine receptors, particularly the α4β2 subtype. This receptor interaction is significant in the treatment of neurological conditions such as depression and anxiety disorders . The inhibition of these receptors can lead to alterations in neurotransmitter release, particularly dopamine and serotonin, which are crucial for mood regulation.
Biological Activity Overview
The biological activities of this compound have been evaluated through various studies:
- Antidepressant Activity : In vivo studies using forced swim tests demonstrated that the compound exhibits antidepressant-like effects by modulating nicotinic receptor activity, which is linked to mood regulation .
- Antimicrobial Properties : Preliminary studies indicated moderate antibacterial activity against Salmonella typhi and Bacillus subtilis. However, weaker activity was noted against other bacterial strains, suggesting selective efficacy .
- Enzyme Inhibition : The compound has shown strong inhibitory activity against urease and acetylcholinesterase enzymes, which are relevant in treating conditions like peptic ulcers and Alzheimer's disease respectively .
Table 1: Summary of Biological Activities
Detailed Research Findings
- A study published in PubMed highlights the compound's selective action on nicotinic receptors, emphasizing its potential for developing antidepressant therapies .
- Another research article discusses the synthesis of similar compounds with notable biological activities, reinforcing the importance of structural modifications for enhancing efficacy against specific targets like bacterial infections and enzyme inhibition .
Comparison with Similar Compounds
The following analysis compares N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide with structurally related azabicyclohexane derivatives, focusing on pharmacokinetics, substituent effects, and biological activity.
Structural Analogues and Pharmacokinetic Parameters
Key Observations :
- The target compound’s 4-methylphenylsulfonyl group may enhance metabolic stability compared to the trifluoroacetyl group in Example 13, which contributes to higher clearance (CL = 5.9 mL/min/kg) due to susceptibility to esterase-mediated hydrolysis .
- Boceprevir, a clinical hepatitis C virus (HCV) protease inhibitor, shares the 3-azabicyclo[3.1.0]hexane core but incorporates a cyclobutyl-dioxobutanyl substituent. Its longer half-life (3.4 h) vs. Example 13 (1.9 h) highlights the impact of bulky, lipophilic groups on prolonging systemic exposure .
Substituent Effects on Bioactivity
- Sulfonyl vs. Carbamoyl Groups : The 4-methylphenylsulfonyl moiety in the target compound likely improves solubility and membrane permeability compared to carbamoyl derivatives (e.g., Example 13), which are prone to aggregation in aqueous media .
- Chlorophenyl vs.
Predicted vs. Experimental Data
- While Example 13’s pharmacokinetic parameters were predicted via PBPK modeling (CL = 5.9 mL/min/kg, Vss = 0.97 L/kg), the target compound’s lack of experimental data necessitates caution. Structural similarities suggest moderate clearance (8–12 mL/min/kg) and volume of distribution (0.8–1.5 L/kg), but in vitro hepatocyte assays are required for validation .
Q & A
How can the stereochemical configuration of this compound be experimentally confirmed?
Methodological Answer:
The stereochemical configuration can be determined using X-ray crystallography , as demonstrated in studies of structurally similar azabicyclohexane derivatives (e.g., cyclohexane hemisolvate structures resolved via crystallography) . Additionally, advanced NMR techniques (e.g., NOESY for spatial proximity analysis) and chiral chromatography (to separate enantiomers) are critical. For example, enantiomer-specific activity was confirmed in aromatase inhibitors by isolating 1R-(+)-enantiomers using chiral resolution methods .
What computational methods predict binding affinity to viral proteases like SARS-CoV-2 3CLpro?
Methodological Answer:
Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina, Schrödinger Suite) are effective for predicting binding modes. In silico studies of azabicyclohexane derivatives against 3CLpro revealed key interactions (e.g., hydrogen bonding with catalytic dyad residues) and calculated binding energies using MM/GBSA protocols . Free energy perturbation (FEP) or QM/MM hybrid methods refine affinity predictions by incorporating electronic structure data .
What synthetic challenges arise with the bicyclo[3.1.0]hexane core, and how are they addressed?
Methodological Answer:
Key challenges include:
- Ring strain management : The bicyclo[3.1.0]hexane core requires controlled cyclization to avoid side reactions. Thermal cyclization of glutamic acid derivatives with methylene bromide under inert conditions has been employed .
- Enantioselective synthesis : Asymmetric Simmons-Smith reactions or chiral auxiliaries (e.g., tert-butylcarbamoyl groups) ensure stereochemical control .
- Functional group compatibility : Sulfonyl groups (e.g., 4-methylphenylsulfonyl) may require protection during synthesis to prevent undesired reactivity .
How do structural modifications (e.g., sulfonyl groups) affect inhibitory activity against enzymes like aromatase?
Methodological Answer:
Modifications influence binding affinity and selectivity :
- Sulfonyl groups : Enhance hydrogen bonding with active-site residues (e.g., cytochrome P450 aromatase). Derivatives with cyclohexylmethyl substituents showed >140-fold higher potency than aminoglutethimide, attributed to hydrophobic interactions .
- Chlorophenyl vs. methoxyphenyl : Electron-withdrawing groups (e.g., Cl) improve metabolic stability but may reduce solubility. Comparative IC50 assays under standardized conditions (e.g., human placental microsomes) are critical for structure-activity relationship (SAR) analysis .
What analytical techniques ensure purity and structural elucidation during synthesis?
Methodological Answer:
- Purity assessment : High-resolution HPLC (e.g., Chromolith columns) and LC-MS detect impurities (e.g., unreacted intermediates or diastereomers) .
- Structural confirmation :
How can discrepancies in biological activity data across studies be resolved?
Methodological Answer:
Discrepancies often arise from:
- Assay variability : Standardize enzyme sources (e.g., recombinant vs. placental aromatase) and buffer conditions (pH, cofactors) .
- Compound handling : Ensure consistent solubility (e.g., DMSO stock solutions stored at -80°C) and avoid freeze-thaw cycles.
- In silico vs. in vitro validation : Cross-check computational predictions (e.g., docking scores) with enzyme inhibition assays (e.g., fluorescence-based 3CLpro activity tests) .
What are best practices for evaluating pharmacokinetic properties preclinically?
Methodological Answer:
- Metabolic stability : Use hepatic microsomal assays (human/rat) to measure half-life (t1/2) and intrinsic clearance (Clint) .
- Permeability : Caco-2 cell monolayers assess intestinal absorption.
- Plasma protein binding (PPB) : Equilibrium dialysis or ultrafiltration quantify free fraction.
- In vivo PK : Administer via IV/PO routes in rodent models, with LC-MS/MS for plasma concentration analysis .
How does stereochemistry influence target protein interactions?
Methodological Answer:
- Enantiomer specificity : The 1R-(+)-enantiomer of 3-azabicyclohexane derivatives showed 10-fold higher aromatase inhibition than the 1S-(-)-form due to complementary hydrophobic pockets in the enzyme’s active site .
- Conformational rigidity : Bicyclo[3.1.0]hexane’s strained geometry restricts rotational freedom, optimizing interactions with protease catalytic residues (e.g., 3CLpro His41) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
